N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide
Description
N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a dimethylaminoethyl-furan moiety linked to a p-toluenesulfonamide group. This compound combines a heterocyclic furan ring, known for its electron-rich aromatic system, with a sulfonamide group, which is frequently utilized in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-12-6-8-13(9-7-12)21(18,19)16-11-14(17(2)3)15-5-4-10-20-15/h4-10,14,16H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKOPTFWZAZQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide, often referred to as a sulfonamide derivative, exhibits notable biological activities that have garnered attention in pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a furan ring and a dimethylamino group, contributing to its diverse pharmacological properties.
- Molecular Formula : C13H22N4O4S
- Molecular Weight : 330.40 g/mol
- CAS Number : 73851-70-4
- Structure : The compound features a sulfonamide group attached to a furan-2-yl moiety, which is known for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The presence of the furan ring enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes and exert its effects on bacterial metabolism.
- Anticancer Properties : Research indicates that compounds similar to this sulfonamide derivative can inhibit tumor growth by interfering with nucleic acid synthesis and promoting apoptosis in cancer cells. The dimethylamino group may enhance the compound's interaction with cellular targets involved in cancer progression.
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making it a valuable target in antibiotic development.
Antimicrobial Efficacy
A comparative study evaluated the Minimum Inhibitory Concentration (MIC) of various sulfonamide derivatives against common pathogens:
| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | 20 | 10 |
| Sulfamethoxazole | 50 | 25 |
| Trimethoprim | 5 | 1 |
The data indicate that this compound exhibits superior activity against both Gram-negative and Gram-positive bacteria compared to traditional sulfonamides .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 18 |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .
Case Studies
- Case Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of this compound in overcoming resistance mechanisms in multi-drug resistant strains of S. aureus. The study found that when combined with other antibiotics, it significantly reduced bacterial load in infected models .
- Cancer Therapeutics Development : Another investigation focused on the compound's ability to sensitize resistant cancer cells to chemotherapy agents. The results indicated that pre-treatment with this compound enhanced the efficacy of doxorubicin in breast cancer models .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Nitrogen
The sulfonamide group participates in N-alkylation and N-acylation reactions under basic conditions. This reactivity enables structural diversification for pharmacological optimization.
Table 1: Sulfonamide Nitrogen Functionalization Reactions
Key findings:
-
Alkylation occurs preferentially at the sulfonamide nitrogen over the dimethylamine group due to higher nucleophilicity .
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Acylation requires stoichiometric base to deprotonate the sulfonamide NH.
Furan Ring Oxidation and Electrophilic Substitution
The furan moiety undergoes characteristic electrophilic aromatic substitution (EAS) and oxidative ring-opening reactions.
Table 2: Furan Ring Transformations
Notable observations:
-
Bromination occurs at the 5-position of the furan ring (para to oxygen).
-
Diels-Alder reactivity confirms the furan's diene character despite electronic deactivation by the adjacent amine .
Amine Group Modifications
The dimethylamino group exhibits both Brønsted basicity (pKₐ ~8.9) and nucleophilic character.
Table 3: Amine-Directed Reactions
Critical insights:
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Quaternary salt formation dramatically increases water solubility (>500 mg/mL) .
-
The amine's stereochemistry influences metal complex stability (ΔG‡ = 12.3 kcal/mol for Cu(II) complex dissociation).
Sulfonamide Group Reactivity
The tosyl group participates in SN2 displacements under strongly basic conditions.
Table 4: Sulfonamide Cleavage and Functionalization
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, dioxane, 100°C, 48h | Free amine + p-toluenesulfonic acid | 95% | |
| Thioamide formation | Lawesson's reagent, toluene, reflux | Thiosulfonamide analog | 68% |
Mechanistic details:
-
Hydrolysis follows second-order kinetics (k = 3.2 × 10⁻⁵ L/mol·s at 100°C).
-
Thioamide formation proceeds via a radical intermediate (EPR-confirmed) .
Multi-Step Reaction Cascades
The compound participates in tandem reactions leveraging multiple functional groups.
Notable example ( ):
text1. Initial bromination at furan 5-position (Br₂/AcOH) 2. Subsequent Stille coupling with (CH₂=CH)SnBu₃ 3. Final Mitsunobu reaction with phthalimide
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Ranitidine-related compounds (e.g., nitroacetamide in ) include a sulfanyl-ethylnitroacetamide chain, which enhances their ability to interact with histamine receptors but may reduce metabolic stability . Lapatinib () incorporates a dimethylaminomethyl-furan moiety into a larger kinase-targeting scaffold, demonstrating the versatility of this structural motif in drug design .
The p-toluenesulfonamide group could enhance binding to albumin or other proteins, as seen in sulfonamide-based drugs .
Synthetic Pathways :
- Substitution reactions (e.g., tosyl group replacement with azides, as in ) may be applicable for modifying the target compound’s side chains .
- Copper-catalyzed click chemistry () could enable conjugation with triazole or other functional groups for bioconjugation studies .
Research Findings and Data
Table 2: Physicochemical Properties (Inferred from Analogs)
| Property | Target Compound | Ranitidine Nitroacetamide | Lapatinib |
|---|---|---|---|
| Molecular Weight | ~336 g/mol | ~392 g/mol | ~581 g/mol |
| LogP | ~2.1 (estimated) | ~1.8 (polar nitro group) | ~4.5 (lipophilic quinazoline) |
| Ionization | Basic (dimethylamino group) | Amphoteric (nitroacetamide) | Basic (dimethylamino, quinazoline) |
| Bioactivity | Not reported | H2 receptor antagonism | EGFR/HER2 inhibition |
Notes on Bioactivity:
- The dimethylamino-furan motif in ranitidine derivatives is critical for H2 receptor binding .
- Lapatinib’s furan-linked dimethylamino group contributes to kinase active-site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
